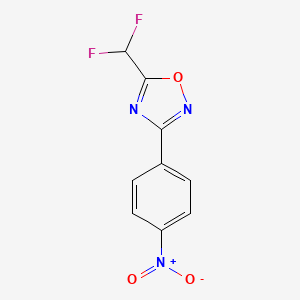

5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWILFGCWJOJUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzonitrile with difluoromethyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Inhibition of Histone Deacetylase 6

One of the most promising applications of 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its role as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against HDAC6 with selectivity over other HDACs, making it a candidate for therapeutic development.

- Mechanism of Action : The difluoromethyl group enhances the binding affinity to the enzyme, allowing the formation of a stable enzyme-inhibitor complex. This interaction leads to prolonged inhibition of HDAC6 activity, which can potentially translate into therapeutic benefits for conditions like multiple myeloma and other cancers .

- Case Studies : Research has demonstrated that compounds containing the difluoromethyl-1,3,4-oxadiazole moiety have shown single-digit nanomolar potency in inhibiting HDAC6. For instance, studies utilizing X-ray crystallography and molecular modeling have elucidated the binding interactions at the active site of HDAC6, confirming the compound's potential as a lead for drug development .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against plant pathogens. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial activity.

- Efficacy Against Pathogens : In vitro assays have shown that certain derivatives possess higher antibacterial activity than commercial standards. For example, compounds derived from oxadiazoles have demonstrated effective inhibition against Ralstonia solanacearum and Xanthomonas axonopodis, with effective concentrations (EC50) significantly lower than those of traditional bactericides .

- Application in Crop Protection : Given its efficacy against plant pathogens, this compound could be developed into a novel bactericide for agricultural use. This application is particularly relevant in the context of increasing resistance to existing agricultural chemicals .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Pathogen | EC50 (µg/mL) | Comparison with Standard |

|---|---|---|---|

| Compound 6a | Ralstonia solanacearum | 26.2 | Better than Thiodiazole Copper (97.2) |

| Compound 6q | Xanthomonas oryzae | 7.2 | Superior to Bismerthiazol (57.2) |

| Compound 6o | Xanthomonas axonopodis | 10.1 | Better than Thiodiazole Copper (35.5) |

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The nitrophenyl group can participate in electron transfer reactions, potentially affecting the redox state of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at positions 3 and 3. Below is a comparison of key derivatives:

Structural Insights :

- Dihedral Angles: The 4-nitrophenyl group in 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole forms a near-planar arrangement with the oxadiazole ring (dihedral angle: 5.4°), promoting conjugation and stability .

- Hydrogen Bonding : In 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, intermolecular C–H···N interactions stabilize the crystal lattice, a feature that may influence solubility and crystallinity in related compounds .

Physicochemical Properties

Key Observations :

- The difluoromethyl group increases molecular weight and logP compared to methyl but remains less hydrophobic than phenylethyl.

Biological Activity

5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antiplasmodial and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 241.15 g/mol. Its structure features a difluoromethyl group and a nitrophenyl moiety attached to the oxadiazole ring, which is critical for its biological activity.

Antiplasmodial Activity

Recent studies have highlighted the potential of oxadiazole derivatives as antiplasmodial agents. For instance, compounds derived from the oxadiazole scaffold have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. One study reported that certain analogues exhibited in vitro activity with IC values less than 40 nM against drug-sensitive and multi-drug resistant strains of the parasite .

Table 1: Antiplasmodial Activity of Oxadiazole Derivatives

| Compound | IC (nM) | Selectivity Index |

|---|---|---|

| Compound 1 | <40 | >2500 |

| Compound 2 | 500 | >50 |

| Compound 3 | 700 | >100 |

These results indicate that the oxadiazole core is essential for maintaining potent antiplasmodial activity.

Cytotoxicity Studies

In addition to antimalarial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A recent evaluation showed that this compound demonstrated significant cytotoxicity against HeLa cells with an IC value indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12 |

| NCI-H23 | 8 |

| HCT-15 | 15 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest it may inhibit specific enzymes involved in cellular proliferation or interfere with metabolic pathways critical for parasite survival and cancer cell growth.

Case Studies

Several case studies have demonstrated the efficacy of oxadiazole derivatives in vivo. For example, one study involving murine models of malaria reported that certain oxadiazole compounds exhibited rapid clearance but poor oral bioavailability, necessitating further pharmacokinetic optimization . Another study showed significant tumor reduction in xenograft models treated with oxadiazole derivatives .

Q & A

Q. What are the standard synthetic routes for 5-(difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions between nitrile derivatives and hydroxylamine intermediates. For example, a pyridine-mediated reaction between 4-nitrobenzamidine derivatives and difluoromethyl-containing acyl chlorides under reflux (114°C for 1.5 hours) yields the oxadiazole core. Purification via column chromatography (e.g., dichloromethane/methanol) is critical for isolating the product, with yields averaging 55–60% . Key variables include temperature control (to avoid decomposition of the nitro group) and stoichiometric ratios of reagents to minimize byproducts.

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, the difluoromethyl group (-CFH) shows characteristic splitting patterns in H NMR (~δ 6.0–6.5 ppm) and F NMR signals at ~-120 ppm .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., N–O bonds at ~1.36 Å) and dihedral angles between the oxadiazole ring and aromatic substituents (e.g., 4-nitrophenyl group twisted by ~10.4°) .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Q. What are the primary biological activities reported for this compound?

The compound exhibits apoptosis-inducing activity in cancer cell lines (e.g., T47D breast cancer cells) via G phase arrest, with IC values in the low micromolar range. Its activity is structure-dependent, requiring the 4-nitrophenyl group for target binding (e.g., TIP47 protein) . However, activity varies across cell lines due to differences in metabolic activation or receptor expression .

Advanced Research Questions

Q. How do structural modifications (SAR) impact the compound’s bioactivity and physicochemical properties?

- Substitution at the 5-position : Replacing difluoromethyl with chloromethyl (e.g., 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole) reduces metabolic stability but enhances electrophilicity, potentially improving target binding .

- Nitrophenyl group : Removing the nitro group abolishes apoptosis-inducing activity, while replacing it with sulfonamide or pyridyl groups modulates selectivity (e.g., GSK-3β inhibition) .

- Thermal stability : Difluoromethyl derivatives show superior thermal stability (decomposition >200°C) compared to trifluoromethyl analogs, making them suitable for high-energy applications .

Q. How can computational methods (DFT, MD simulations) guide the optimization of this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability. For example, the nitro group lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular docking : Identifies key interactions with targets like TIP47 (IGF II receptor binding protein), where the oxadiazole ring forms hydrogen bonds with Lys residues .

- MD simulations : Evaluate solvation effects and conformational flexibility, which influence bioavailability .

Q. What contradictions exist in reported data, and how can they be resolved experimentally?

- Biological activity discrepancies : Some studies report broad-spectrum anticancer activity , while others note inactivity in specific cell lines (e.g., colorectal). These may arise from assay conditions (e.g., serum concentration) or metabolic differences. Resolution requires standardized in vitro assays (e.g., NCI-60 panel) .

- Synthetic yields : Yields vary from 55% (pyridine-mediated) to 90% (cesium carbonate catalysis). Optimizing base strength (e.g., CsCO vs. NaH) and solvent polarity (DME vs. DCM) can reconcile these differences .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s low solubility in aqueous media?

Q. What strategies improve catalytic efficiency in oxadiazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.